Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1373232-44-0
VCID: VC2708352
InChI: InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H
SMILES: COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl
Molecular Formula: C14H13ClFNO2
Molecular Weight: 281.71 g/mol

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride

CAS No.: 1373232-44-0

Cat. No.: VC2708352

Molecular Formula: C14H13ClFNO2

Molecular Weight: 281.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride - 1373232-44-0

Specification

CAS No. 1373232-44-0
Molecular Formula C14H13ClFNO2
Molecular Weight 281.71 g/mol
IUPAC Name methyl 4-(3-aminophenyl)-2-fluorobenzoate;hydrochloride
Standard InChI InChI=1S/C14H12FNO2.ClH/c1-18-14(17)12-6-5-10(8-13(12)15)9-3-2-4-11(16)7-9;/h2-8H,16H2,1H3;1H
Standard InChI Key XGCWMHLJNLWDHO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl

Introduction

Chemical Identity and Structure

Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride is characterized by the following key identifiers:

ParameterValue
CAS Number1373232-44-0
Molecular FormulaC₁₄H₁₃ClFNO₂
Molecular Weight281.71 g/mol
IUPAC Namemethyl 4-(3-aminophenyl)-2-fluorobenzoate hydrochloride
InChI KeyXGCWMHLJNLWDHO-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)N)F.Cl

The compound features a biphenyl core structure with a 3'-amino group on one phenyl ring, a fluorine atom at the 3-position, and a methyl carboxylate group at the 4-position on the other phenyl ring. It exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form .

Structural Characteristics

The structural features of Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride include:

Biphenyl Core

The biphenyl backbone provides a rigid scaffold that maintains a specific orientation of the functional groups. This backbone is commonly found in various bioactive compounds and materials science applications.

Functional Groups

The compound incorporates several key functional groups:

  • Amino group (NH₂): Located at the 3' position of one phenyl ring, this group can participate in hydrogen bonding and serve as a site for further functionalization.

  • Fluorine atom: Positioned at the 3-position, the fluorine atom enhances metabolic stability and can modulate the electronic properties of the molecule.

  • Methyl ester group: Located at the 4-position, this group can undergo hydrolysis to form a carboxylic acid or can be used in transesterification reactions.

  • Hydrochloride salt: Improves water solubility compared to the free base .

Physical and Chemical Properties

Based on its structure and similar compounds, Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride is expected to possess the following properties:

PropertyValue/Description
Physical AppearanceCrystalline solid
Purity (Commercial)≥95.0%
SolubilitySoluble in polar organic solvents (methanol, DMSO); moderately soluble in water
LogP (estimated)3.1 (based on similar biphenyl structures)
Melting PointNot reported in literature
StabilityRelatively stable under normal laboratory conditions

The fluorine substituent typically increases the lipophilicity of the molecule, while the hydrochloride salt formation improves water solubility compared to the free base form .

Applications in Research and Development

Pharmaceutical Applications

Fluorinated biphenyl derivatives have garnered significant interest in medicinal chemistry for several reasons:

  • Building Blocks for Drug Discovery: Compounds like Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride can serve as valuable intermediates in the synthesis of more complex pharmaceutical candidates . Fluorinated biphenyls have been utilized in the development of CCR5 antagonists, which have applications in HIV treatment research .

  • Enhanced Metabolic Stability: The fluorine atom often improves metabolic stability by preventing oxidative degradation at adjacent positions, potentially extending the half-life of resultant drug candidates .

  • Improved Bioavailability: The presence of fluorine can enhance membrane permeability and bioavailability, making it an attractive feature in drug design .

Chemical Synthesis Applications

The compound's functional groups make it a versatile intermediate for various synthetic transformations:

  • Amino Group Reactions: The 3'-amino group can participate in numerous reactions, including diazotization, amide formation, and nucleophilic substitution reactions.

  • Ester Modifications: The methyl ester group can undergo hydrolysis, transesterification, or reduction to generate derivatives with different properties.

  • Cross-Coupling Reactions: The biphenyl core can be further elaborated through various palladium-catalyzed coupling reactions to create more complex molecular architectures.

Synthesis Methods

The synthesis of Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride typically involves several key steps:

Common Synthetic Routes

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling between an appropriately substituted aryl boronic acid and an aryl halide represents a common synthetic approach to construct the biphenyl core.

  • Functional Group Modifications: Sequential introduction or modification of the amino, fluoro, and ester groups, depending on the starting materials.

  • Salt Formation: Conversion to the hydrochloride salt is typically achieved by treating the free base with hydrogen chloride in an appropriate solvent.

A general synthetic scheme might involve:

  • Coupling of 3-fluorobenzoic acid methyl ester derivative with 3-aminophenylboronic acid using palladium catalysis

  • Protection/deprotection strategies may be necessary depending on the specific starting materials

  • Formation of the hydrochloride salt as the final step

Analytical Characterization

Standard analytical techniques used for characterization of this compound include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Shows characteristic aromatic proton signals in the range of δ 6.8-8.2 ppm, with splitting patterns influenced by the presence of the fluorine atom

    • ¹³C-NMR: Exhibits carbon signals for the carboxyl, aromatic, and methoxy carbons

    • ¹⁹F-NMR: Provides specific information about the fluorine environment

  • Mass Spectrometry:

    • Typically shows a molecular ion peak at m/z 246 (corresponding to the free base)

    • Characteristic fragmentation patterns involving loss of methoxy and other functional groups

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for purity determination and quality control, typically achieving >95% purity for commercial samples .

Structural Comparisons with Related Compounds

Several structurally related compounds have been reported in the literature, highlighting the importance of this molecular scaffold:

CompoundMolecular FormulaMolecular WeightKey Difference
Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochlorideC₁₄H₁₃ClFNO₂281.71 g/molPosition of fluorine and carboxylate groups
Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-4-carboxylateC₁₄H₁₂FNO₂245.25 g/molPosition of amino and fluorine groups, not a hydrochloride salt
3-(3-Fluoro-4-methylphenyl)anilineC₁₃H₁₂FN201.24 g/molContains methyl instead of carboxylate group, different substitution pattern

The precise positioning of functional groups on the biphenyl scaffold can significantly influence the chemical reactivity, physicochemical properties, and potential biological activities of these compounds .

Future Research Directions

The structural features of Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride suggest several promising research directions:

  • Medicinal Chemistry: Further exploration of structure-activity relationships in the development of CCR5 antagonists and other therapeutic applications .

  • Chemical Biology: Development of fluorinated biphenyl-based probes for studying biological systems.

  • Materials Science: Investigation of fluorinated biphenyls in the development of advanced materials, such as liquid crystals or organic semiconductors.

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